1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA
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Overview
Description
1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA is a complex organic compound featuring a triazine ring substituted with pyrrolidine groups and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA typically involves the stepwise substitution of the triazine ring. One common approach is to start with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions with pyrrolidine and hydrazinecarbothioamide under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitutions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring allows for further substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Scientific Research Applications
1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA involves its interaction with cellular targets such as DNA and enzymes. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit enzyme activity by binding to the active sites of enzymes involved in critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(pyridin-4-yl)-1,3,5-triazine: Known for its use in coordination chemistry and materials science.
2-amino-4,6-dimethyl-1,3,5-triazine: Studied for its antitumor properties.
Uniqueness
1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA is unique due to its combination of pyrrolidine and hydrazinecarbothioamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N8S/c1-14-13(22)19-18-10-15-11(20-6-2-3-7-20)17-12(16-10)21-8-4-5-9-21/h2-9H2,1H3,(H2,14,19,22)(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPBWPOUDFTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC1=NC(=NC(=N1)N2CCCC2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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